6-Ethoxypyridine-3-carboxamide
Overview
Description
6-Ethoxypyridine-3-carboxamide is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods. For instance, the Biological Magnetic Resonance Data Bank (BMRB) provides a large 3D structure of the molecule .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a predicted boiling point of approximately 312.2° C at 760 mmHg, a predicted density of approximately 1.2 g/cm^3, and a predicted refractive index of n 20D 1.54 .Scientific Research Applications
1. Organic Chemistry Applications
- Rhodium(III)-Catalyzed Regioselective C3-H Acylmethylation: A study by Yu et al. (2019) describes the use of [2,2'-bipyridine]-6-carboxamides in Rhodium(III)-catalyzed C-H acylmethylation. This process is significant for the selective monoalkylation at the C3 position, demonstrating the utility of these compounds in complex organic synthesis processes (Yu et al., 2019).
2. Synthesis of Derivatives and Antagonists
- Synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid: Hirokawa et al. (2000) focused on synthesizing a carboxylic acid moiety of a dopamine D2 and D3, and serotonin-3 receptors antagonist. This synthesis underscores the role of carboxamides in developing potential therapeutic agents (Hirokawa et al., 2000).
3. Antidepressant Potential
- Design and Evaluation of 3-Ethoxyquinoxalin-2-carboxamides: Mahesh et al. (2011) explored the antidepressant-like activity of 3-ethoxyquinoxalin-2-carboxamides, highlighting the potential of these compounds in psychopharmacology (Mahesh et al., 2011).
4. Inhibitors in Cancer Research
- Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: Degorce et al. (2016) discovered 3-quinoline carboxamides as potent, selective inhibitors of ATM kinase. These compounds show potential for probing ATM inhibition in vivo, relevant in cancer research (Degorce et al., 2016).
5. Role in Nucleic Acid Studies
- Hydrogen Bonding in Deoxyribonucleic Acid Base Recognition: A study by Gaugain et al. (1981) on hydrogen bonding in DNA base recognition involved derivatives of 2-methoxy-6-chloro-9-aminoacridine, a related compound, emphasizing the relevance of these derivatives in understanding DNA interactions (Gaugain et al., 1981).
Properties
IUPAC Name |
6-ethoxypyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-7-4-3-6(5-10-7)8(9)11/h3-5H,2H2,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFWYDOMOVRTHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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